3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one
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Overview
Description
3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is a complex organic compound with a unique structure that includes a cycloocta[b]indole core
Preparation Methods
The synthesis of 3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one involves multiple steps, including the formation of the cycloocta[b]indole core and the introduction of the methyl group at the 3-position. The synthetic routes typically involve cyclization reactions, followed by functional group modifications under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be compared with similar compounds such as:
Cyclodeca[b]furan-2(3H)-one: This compound has a similar core structure but differs in functional groups and biological activities.
Hexahydrocannabinol: Another compound with a hexahydro structure, but with different applications and properties.
Pyrrolopyrazine derivatives: These compounds share some structural similarities and are studied for their biological activities.
Properties
CAS No. |
651740-34-0 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-one |
InChI |
InChI=1S/C15H17NO/c1-10-7-8-11-12-5-3-2-4-6-14(17)15(12)16-13(11)9-10/h7-9,16H,2-6H2,1H3 |
InChI Key |
QQVOJDKHRQNUML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C(=O)CCCCC3 |
Origin of Product |
United States |
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